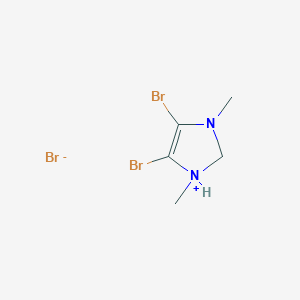
4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the bromination of 1,3-dimethylimidazole. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 4,5-dihydro-1,3-dimethylimidazole derivatives.
Oxidation Reactions: Oxidation can lead to the formation of imidazole N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or water.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Major Products
Substitution: Formation of 4,5-disubstituted imidazole derivatives.
Reduction: Formation of 4,5-dihydro-1,3-dimethylimidazole.
Oxidation: Formation of imidazole N-oxides.
Aplicaciones Científicas De Investigación
4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one: A non-brominated derivative with different reactivity and applications.
1,3-Dimethylimidazolium Bromide: Lacks the bromine atoms at the 4 and 5 positions, resulting in different chemical properties.
4,5-Dihydro-1,3-dimethylimidazole: A reduced form with distinct reactivity.
Uniqueness
4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of bromine atoms, which confer specific reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
189034-89-7 |
|---|---|
Fórmula molecular |
C5H9Br3N2 |
Peso molecular |
336.85 g/mol |
Nombre IUPAC |
4,5-dibromo-1,3-dimethyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C5H8Br2N2.BrH/c1-8-3-9(2)5(7)4(8)6;/h3H2,1-2H3;1H |
Clave InChI |
NMPXJMOXXLHDQX-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1CN(C(=C1Br)Br)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)
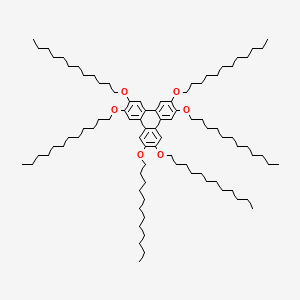
![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
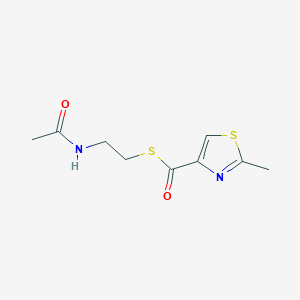
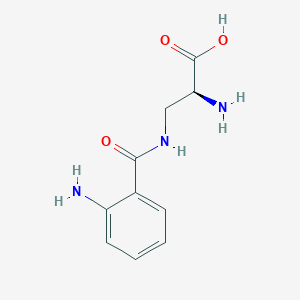

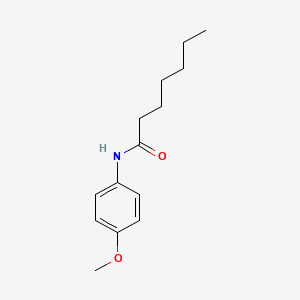
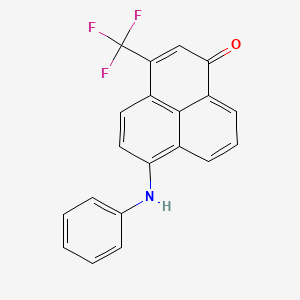
![Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14243866.png)
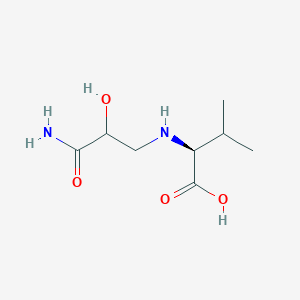

![3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid](/img/structure/B14243880.png)

